molecular formula C12H16N2O4S B12113702 Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- CAS No. 52208-12-5

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-

Cat. No.: B12113702
CAS No.: 52208-12-5
M. Wt: 284.33 g/mol
InChI Key: XZSGFKWINTYSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- is a specialized organic compound with a unique structure that includes a hexanoic acid backbone and a 2-nitrophenylthioamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- typically involves the reaction of hexanoic acid with a 2-nitrophenylthioamine derivative. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The thioamino group can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro compounds, while reduction can produce amino derivatives.

Scientific Research Applications

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the thioamino group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]- can be compared with other similar compounds, such as:

    Hexanoic acid, 6-[[(2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]-: This compound has a similar hexanoic acid backbone but includes additional functional groups that may confer different chemical and biological properties.

    Aminocaproic acid:

Properties

CAS No.

52208-12-5

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

6-[(2-nitrophenyl)sulfanylamino]hexanoic acid

InChI

InChI=1S/C12H16N2O4S/c15-12(16)8-2-1-5-9-13-19-11-7-4-3-6-10(11)14(17)18/h3-4,6-7,13H,1-2,5,8-9H2,(H,15,16)

InChI Key

XZSGFKWINTYSLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.